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molecular formula C10H8O4 B576507 4-Hydroxy-6-methoxycoumarin CAS No. 13252-84-1

4-Hydroxy-6-methoxycoumarin

Cat. No. B576507
M. Wt: 192.17
InChI Key: KFXXRRQBVLINPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06921821B2

Procedure details

4-Hydroxy-6-methoxy-chromen-2-one (500 mg, 2.588 mmol) was suspended in CH2Cl2 (10 mL) and cooled to −78° C. under nitrogen. BBr3 (1 M solution in CH2Cl2, 13 mL, 13 mmol) was added to this suspension dropwise. Following completion of the addition, the resulting suspension was stirred at 25° C. for 1 h before being quenched by the slow addition of H2O. The product was extracted with EtOAc and the combined organic layers dried over Na2SO4 and concentrated to give 350 mg (75%) of the title compound as a tan solid. MS (ESI(+)Q1MS) m/z 179 (M+H)+; 1H NMR (300 MHz, DMSO) δ ppm 9.71 (bs, 1H), 7.01-7.23 (m, 3H), 5.57 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12]C)[CH:10]=2)[O:5][C:4](=[O:14])[CH:3]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([OH:12])[CH:10]=2)[O:5][C:4](=[O:14])[CH:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
OC1=CC(OC2=CC=C(C=C12)OC)=O
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred at 25° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
completion of the addition
CUSTOM
Type
CUSTOM
Details
before being quenched by the slow addition of H2O
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC(OC2=CC=C(C=C12)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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